
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN2O4S2 and its molecular weight is 470.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Aromatic Compounds
Research on similar sulfur-containing compounds has shown their utility in synthesizing various aromatic and heteroaromatic compounds. For instance, studies on homologation reactions and the synthesis of tryptophan precursors highlight the versatility of nitrophenyl and sulfonyl groups in constructing complex organic molecules, potentially applicable in medicinal chemistry and materials science (Tanaka, Yasuo, & Torii, 1989).
Pesticidal and Acaricidal Activity
Compounds featuring nitrophenyl ethers and sulfone functionalities have been systematically synthesized and evaluated for pesticidal activities, showing remarkable acaricidal and chlorosis-inducing activities on plant leaves. This suggests that derivatives of the mentioned compound could have potential applications in agriculture as pesticides or plant growth regulators (Kato, Inada, Ishida, Aoki, & Wakita, 1975).
Synthesis of Polymeric Materials
The synthesis of aromatic poly(sulfone sulfide amide imide)s from diamine monomers containing sulfone, sulfide, and amide units illustrates the compound's potential in creating new types of soluble thermally stable polymers. These materials could have applications in high-performance plastics, coatings, and advanced composite materials due to their enhanced thermal stability and mechanical properties (Mehdipour‐Ataei & Hatami, 2007).
Advanced Organic Synthesis Techniques
The compound's structural elements are reminiscent of intermediates in advanced organic synthesis techniques, such as the four-component reaction for synthesizing substituted methylene-nitrobutanenitriles. Such methodologies underscore the potential of these structures in constructing complex organic molecules, which could serve as key intermediates in pharmaceutical synthesis, agrochemicals, and organic materials (Jin, Fang, Zhang, Liu, Wang, & Tian, 2011).
Electronic and Optical Materials
The sulfone and sulfoxide functionalities, along with aromatic systems present in the compound, have relevance in the development of electronic and optical materials. Research on poly(azomethine sulfone)s and their semiconducting properties indicates potential applications in electronic devices, highlighting how structural motifs within the compound could contribute to advancements in electronic and optoelectronic technologies (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
properties
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c1-15-2-9-20(10-3-15)31(28,29)21(14-24)13-16-12-18(25(26)27)6-11-22(16)30-19-7-4-17(23)5-8-19/h2-13H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFTTBSAMBDJN-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


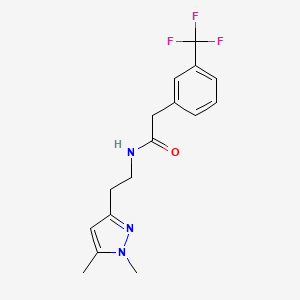
![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
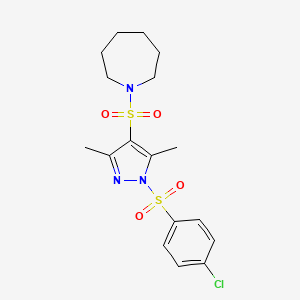
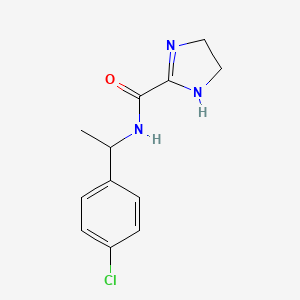
![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)
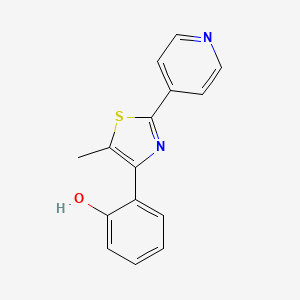



![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)
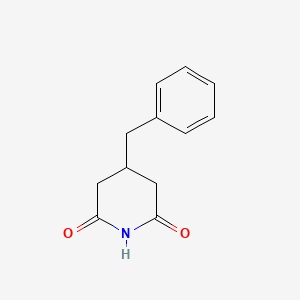
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)